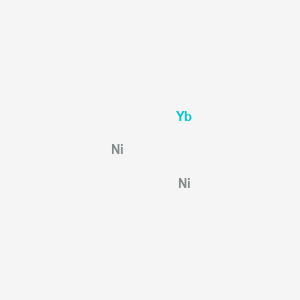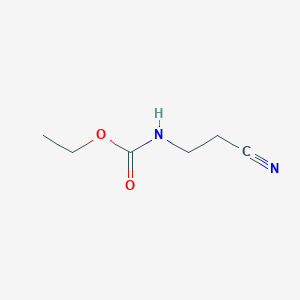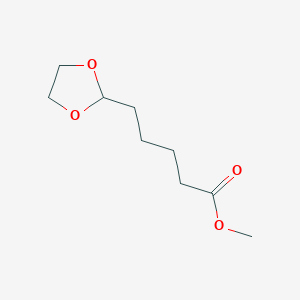
Methyl 5-(1,3-dioxolan-2-yl)pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(1,3-dioxolan-2-yl)pentanoate is an organic compound with the molecular formula C₉H₁₆O₄ It is a derivative of pentanoic acid, featuring a dioxolane ring attached to the fifth carbon of the pentanoate chain
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-(1,3-dioxolan-2-yl)pentanoate can be synthesized through the acetalization of pentanoic acid derivatives with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality product suitable for various applications.
化学反应分析
Types of Reactions
Methyl 5-(1,3-dioxolan-2-yl)pentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
科学研究应用
Methyl 5-(1,3-dioxolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 5-(1,3-dioxolan-2-yl)pentanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or other related reactions.
相似化合物的比较
Similar Compounds
Methyl 5-(1,2-dithiolan-3-yl)pentanoate: This compound features a dithiolan ring instead of a dioxolane ring.
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate: This compound has an additional methyl group and a methylene group attached to the dioxolane ring.
Uniqueness
Methyl 5-(1,3-dioxolan-2-yl)pentanoate is unique due to its specific dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
属性
CAS 编号 |
15138-56-4 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
methyl 5-(1,3-dioxolan-2-yl)pentanoate |
InChI |
InChI=1S/C9H16O4/c1-11-8(10)4-2-3-5-9-12-6-7-13-9/h9H,2-7H2,1H3 |
InChI 键 |
XDQVHLIZESHFTK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCC1OCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)




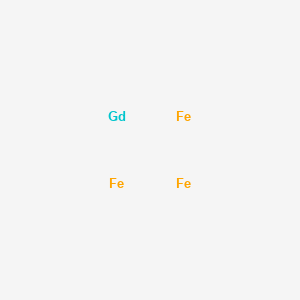
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)
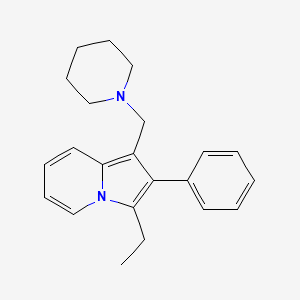
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
